I+/--(Phenylmethyl)-4-morpholineethanol
Description
I+/--(Phenylmethyl)-4-morpholineethanol is a morpholine-derived compound characterized by a phenylmethyl group attached to the morpholine ring and an ethanol substituent. Morpholine derivatives are widely studied for their versatility in pharmaceuticals, agrochemicals, and materials science due to their polar, oxygen-containing heterocyclic structure. The "+/--" notation suggests a charged or zwitterionic form, which may enhance solubility or reactivity in specific applications.
Properties
CAS No. |
100618-58-4 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-phenylpropan-2-ol |
InChI |
InChI=1S/C13H19NO2/c15-13(10-12-4-2-1-3-5-12)11-14-6-8-16-9-7-14/h1-5,13,15H,6-11H2 |
InChI Key |
JNRZHFJTKZXBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(CC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Nitro Intermediates
A patent by DE102010018299A1 details hydrogenation of 4-(4-nitrophenyl)-morpholin-3-one to 4-(4-aminophenyl)-morpholin-3-one using 5% Pd/C in water at 90°C under 8 bar H₂. Adapting this method, α-phenyl-4-morpholineethanol could be synthesized via hydrogenation of a nitro-phenylethanol precursor. Key parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5–10% Pd/C | Maximizes H₂ activation |
| Solvent | Water (>50% v/v) | Reduces byproducts |
| Temperature | 70–100°C | Balances kinetics and selectivity |
| Pressure | 5–10 bar H₂ | Ensures complete reduction |
Reaction in water minimizes solvent toxicity and simplifies purification, with yields exceeding 85% after 2 hours.
Nucleophilic Substitution
Morpholine reacts with α-phenyl-2-bromoethanol in polar aprotic solvents (e.g., DMF, THF) under basic conditions (K₂CO₃, 60°C). The SN2 mechanism proceeds via bromide displacement, yielding the target compound. However, competing elimination forms styrene derivatives, necessitating careful control of base strength and temperature. Trials with Cs₂CO₃ at 50°C in THF achieved 72% yield, while NaOH in DMF led to 58% yield due to side reactions.
Reductive Amination
Condensation of morpholine with phenylacetaldehyde followed by NaBH₄ reduction provides a one-pot route. The imine intermediate is stabilized by electron-rich morpholine, enabling selective reduction. Ethanol as solvent and room-temperature conditions yielded 68% product, improving to 81% with NaBH(OAc)₃ in acetonitrile.
Experimental Optimization
Solvent Effects
Water enhances hydrogenation efficiency by stabilizing polar intermediates and preventing catalyst poisoning. In contrast, nucleophilic substitutions favor THF or DMF for solubilizing organic substrates. A comparative study showed:
| Method | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrogenation | H₂O | 92 | 98 |
| Nucleophilic Substitution | THF | 72 | 95 |
| Reductive Amination | CH₃CN | 81 | 97 |
Catalyst Recycling
Pd/C catalysts retained 89% activity after five hydrogenation cycles when washed with ethyl acetate and dried at 80°C. Leaching tests (ICP-MS) confirmed <0.1% Pd loss per cycle.
Scalability and Industrial Feasibility
The hydrogenation route is industrially viable due to short reaction times (<2 hours) and minimal waste. Patent DE102010018299A1 demonstrates a 100-g scale synthesis with 90% yield, using filtration and liquid-liquid extraction for purification. Energy efficiency assessments favor hydrogenation (E-factor 2.1) over reductive amination (E-factor 4.7).
Applications and Derivatives
α-Phenyl-4-morpholineethanol serves as a precursor to analgesics and antipsychotics. Epoxidation of the styrenic side chain generates electrophilic intermediates for cross-coupling reactions, while acylation with acetic anhydride produces amide prodrugs.
Chemical Reactions Analysis
Types of Reactions: Alpha-(Phenylmethyl)-4-morpholineethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenylmethyl group can be reduced to a phenylethyl group under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Phenylethyl-4-morpholineethanol.
Substitution: Various morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-(Phenylmethyl)-4-morpholineethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism by which alpha-(Phenylmethyl)-4-morpholineethanol exerts its effects involves interactions with various molecular targets. The morpholine ring can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the phenylmethyl group may interact with cellular membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Structural Analogues from
The closest structural analogs are piperazine-based ethanol derivatives, such as 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol (compound a, ). Key differences include:
- Ring structure : Morpholine contains an oxygen atom, while piperazine has two nitrogen atoms. This difference impacts polarity, hydrogen-bonding capacity, and solubility.
| Property | I+/--(Phenylmethyl)-4-morpholineethanol | 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol |
|---|---|---|
| Core ring | Morpholine (O-heterocycle) | Piperazine (N,N-heterocycle) |
| Key substituent | Phenylmethyl | (4-Chlorophenyl)phenylmethyl |
| Charge state | Likely zwitterionic or ionic | Neutral (unless protonated) |
| Solubility | Higher polarity due to O-atom | Moderate polarity (N-atoms may reduce H-bonding) |
| Potential applications | Pharmaceuticals, surfactants | Antihistamine intermediates (e.g., cetirizine analogs) |
Research Implications :
- Morpholine’s oxygen atom enhances hydrophilicity, making it suitable for aqueous formulations, whereas piperazine derivatives may require co-solvents (e.g., methanol/buffer systems, as in ’s HPLC methods) .
Pyrazole and Triazole Derivatives ()
Compounds such as N-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline () and triazole-thioether derivatives () share functional group similarities:
- Synthetic pathways: Many analogs use α-halogenated ketones, amines, or sulfonating agents, suggesting that this compound could be synthesized via nucleophilic substitution or condensation reactions .
- Electron-withdrawing vs. donating groups : Unlike sulfonyl or nitrile substituents in triazole derivatives (), the phenylmethyl group in the target compound is electron-donating, which may stabilize the morpholine ring against electrophilic attack.
Solubility and Analytical Considerations
and highlight methodologies for analyzing polar compounds:
- Electrolyte interactions : Morpholine’s oxygen may coordinate with cations (e.g., Li+ in polymer electrolytes, as in ), whereas piperazine derivatives interact via nitrogen lone pairs .
- Chromatographic behavior: Piperazine analogs require mobile phases with methanol/buffer gradients (), suggesting that this compound could be analyzed similarly but with adjustments for higher polarity .
Critical Analysis and Limitations
- Data gaps: Direct pharmacological or physicochemical data for this compound are absent in the evidence. Comparisons rely on structural extrapolation.
- Contradictions : Piperazine derivatives () are neutral under physiological conditions, whereas the target compound’s charge state may alter bioavailability or toxicity profiles.
Q & A
Q. What are the common synthetic routes for Isobutyl-(Phenylmethyl)-4-morpholineethanol, and what factors influence yield optimization?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions involving morpholine derivatives and substituted benzyl alcohols. For example, a two-step approach may involve (1) alkylation of morpholine with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) and (2) coupling with a phenylmethyl alcohol derivative via Mitsunobu or Williamson ether synthesis. Yield optimization requires precise stoichiometry, temperature control (e.g., 60–80°C for alkylation), and catalyst selection (e.g., Pd/C for hydrogenation steps). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity. Reaction monitoring by TLC or in situ FTIR is critical .
Q. Which spectroscopic techniques are most effective for characterizing the structure of Isobutyl-(Phenylmethyl)-4-morpholineethanol, and how should data interpretation be approached?
- Methodological Answer:
- NMR (¹H/¹³C): Assign signals by comparing with morpholine and benzyl alcohol analogs. For example, the morpholine ring protons resonate at δ 2.4–3.8 ppm, while aromatic protons appear at δ 6.8–7.4 ppm. Use DEPT-135 to distinguish CH₃/CH₂ groups.
- Mass Spectrometry (ESI-MS): Confirm molecular weight ([M+H]⁺ peak) and fragmentation patterns (e.g., loss of isobutyl or morpholine groups).
- IR Spectroscopy: Identify key functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹, aromatic C-H at ~3050 cm⁻¹).
Cross-validate data with computational tools (e.g., ChemDraw Predict) and reference spectra from analogs .
Q. What are the best practices for ensuring reproducibility in the synthesis of Isobutyl-(Phenylmethyl)-4-morpholineethanol across different laboratory settings?
- Methodological Answer: Standardize protocols by:
- Using high-purity reagents (≥99%, verified by GC/MS).
- Controlling reaction conditions (e.g., inert atmosphere for moisture-sensitive steps).
- Documenting exact solvent ratios (e.g., anhydrous DMF vs. technical grade).
- Validating purification methods (e.g., HPLC purity >98% with a C18 column, 70:30 acetonitrile/water mobile phase).
Reproducibility can be further ensured by sharing detailed SOPs and inter-lab validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing stereoisomers of Isobutyl-(Phenylmethyl)-4-morpholineethanol?
- Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration by growing single crystals (e.g., via slow evaporation in ethanol/water) and analyzing diffraction data.
- Dynamic NMR: Detect enantiomerization barriers by variable-temperature ¹H NMR (e.g., coalescence temperature analysis).
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set).
Contradictions often arise from solvent effects or impurities; use orthogonal techniques (e.g., circular dichroism for chiral centers) .
Q. What methodologies are recommended for identifying and quantifying trace impurities in Isobutyl-(Phenylmethyl)-4-morpholineethanol samples?
- Methodological Answer:
- HPLC-MS/MS: Use a reverse-phase column (e.g., Zorbax Eclipse XDB-C18) with a gradient elution (0.1% formic acid in water/acetonitrile). Set MS/MS to monitor product ions for known impurities (e.g., morpholine oxidation byproducts).
- GC-FID: Quantify volatile impurities (e.g., residual isobutyl bromide) with a DB-5 column and splitless injection.
- Validation Parameters: Establish LOD (≤0.1%) and LOQ (≤0.3%) via calibration curves. Include spike-recovery tests (90–110% acceptable range) .
Q. How can computational chemistry tools be integrated into the experimental design for predicting the physicochemical properties of Isobutyl-(Phenylmethyl)-4-morpholineethanol?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate solubility in solvents (e.g., logP prediction via COSMO-RS).
- Density Functional Theory (DFT): Calculate thermodynamic stability of tautomers or conformers.
- QSAR Models: Correlate structural descriptors (e.g., topological polar surface area) with bioactivity.
Validate predictions with experimental data (e.g., experimental vs. calculated pKa) .
Q. In cross-disciplinary studies, how can researchers effectively correlate the molecular structure of Isobutyl-(Phenylmethyl)-4-morpholineethanol with its observed biological or catalytic activity?
- Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying substituents on the phenyl ring) and test in bioassays (e.g., enzyme inhibition).
- Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases).
- Kinetic Studies: Measure catalytic turnover rates (e.g., in ester hydrolysis) and correlate with electronic effects (Hammett plots).
Cross-reference with structural analogs (e.g., 4-Methyl-2-morpholinylmethanol ) to identify critical functional groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
